Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole-derived ester featuring a 3-cyanophenyl substituent at position 2 and a methyl acetate group at position 4 of the pyrazolone ring. Pyrazoles are heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H13N3O3/c1-9-12(7-13(18)20-2)14(19)17(16-9)11-5-3-4-10(6-11)8-15/h3-6,16H,7H2,1-2H3 |
InChI Key |
AMIKYXGOBOUNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C#N)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves:
- Formation of the pyrazolone ring via condensation of hydrazine derivatives with β-ketoesters or β-diketones.
- Introduction of the 3-cyanophenyl substituent through appropriate aryl ketone or aryl hydrazine precursors.
- Esterification or use of ester-containing starting materials to install the methyl acetate functionality.
This synthetic approach aligns with classical pyrazolone synthesis methods, where the pyrazolone ring is constructed by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Specific Synthetic Routes
Cyclization of Hydrazine with β-Ketoester Derivatives
A common method involves reacting 3-cyanophenyl-substituted β-ketoesters with methylhydrazine or hydrazine hydrate under reflux conditions to form the pyrazolone ring.
Step 1: Synthesis of 3-cyanophenyl-substituted β-ketoester
This intermediate can be prepared by Claisen condensation or acylation reactions involving 3-cyanophenyl acetates or related precursors.Step 2: Cyclization with hydrazine
The β-ketoester is treated with hydrazine hydrate or methylhydrazine in ethanol or another suitable solvent, typically under reflux for several hours, leading to ring closure and formation of the pyrazolone core.Step 3: Purification
The product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification.
This method yields the methyl ester directly if the β-ketoester starting material contains the methyl ester group, ensuring the methyl acetate side chain is present in the final product.
Alternative Route via Pyrazole Intermediate Coupling
Another approach involves the synthesis of a pyrazole intermediate bearing the 3-cyanophenyl substituent, which is then functionalized to introduce the methyl acetate group at the 4-position.
Step 1: Preparation of 3-cyanophenyl-substituted pyrazole
This can be achieved by palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of aryl bromides with pyrazole boronate esters under mild conditions with bases such as potassium phosphate and palladium catalysts like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in dioxane/water mixtures under microwave irradiation. This method has been reported to give good yields of pyrazole derivatives with aryl substituents.Step 2: Functionalization to this compound
Subsequent chemical transformations introduce the methyl acetate moiety, often via alkylation or esterification reactions on the pyrazole intermediate.
Reaction Conditions and Parameters
| Step | Reagents & Conditions | Notes |
|---|---|---|
| β-Ketoester synthesis | Claisen condensation or acylation; base catalysis; solvent: ether or THF | Control of temperature and stoichiometry critical |
| Cyclization | Hydrazine hydrate or methylhydrazine; reflux in ethanol or methanol; 6-18 hours | Yields depend on purity and molar ratios |
| Cross-coupling (if applicable) | Aryl bromide, pyrazole boronate ester, Pd catalyst, K3PO4 base, dioxane/H2O, microwave irradiation at 120 °C for 30 min | Efficient and mild conditions; avoids harsh reagents |
| Purification | Column chromatography on silica gel; elution with methanol/dichloromethane gradient | Ensures high purity for analytical and biological testing |
Research Discoveries and Analytical Data
- The crystal structure of related methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate has been elucidated, confirming the molecular geometry and supporting the synthetic approach.
- NMR spectroscopy confirms the expected chemical shifts for the methyl acetate group and pyrazolone ring protons, consistent with the proposed structure.
- The synthetic methods allow for the generation of diverse analogues by varying the aryl substituents, enabling structure-activity relationship studies in medicinal chemistry, especially for AMPK inhibitor development.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and pyrazole ring are often involved in binding interactions with biological molecules, influencing pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Variations on the Pyrazole Ring
- Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (): Differs by lacking the 3-cyanophenyl group at position 2. The absence of this electron-withdrawing substituent may reduce dipole interactions and alter metabolic stability.
- 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic Acid (): Replaces the 3-cyanophenyl group with a 2,4-difluorophenyl moiety and substitutes the methyl ester with a carboxylic acid. Fluorine atoms increase electronegativity and bioavailability, while the acid group enhances water solubility but reduces cell permeability compared to the ester .
- Methyl 2-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl)-5-selenocyanatobenzoate (): Introduces a phenyl group at position 2 and a selenocyanate (-SeCN) substituent. Selenium’s polarizability and redox activity may confer antioxidant or anticancer properties absent in the target compound .
Functional Group Modifications
Ester vs. Acid Derivatives :
The methyl ester in the target compound improves lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring passive diffusion across biological membranes. However, esterase-mediated hydrolysis in vivo may reduce its half-life relative to acid forms .- Cyanophenyl vs. Dichlorophenyl/Trifluoromethyl Groups: The 3-cyanophenyl group’s strong electron-withdrawing nature (−I effect) contrasts with the electron-withdrawing but bulkier 3,4-dichlorophenyl or trifluoromethyl groups seen in analogs (e.g., ).
Physicochemical Properties
Biological Activity
Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (hereafter referred to as "the compound") is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization. Common methods include:
- Condensation Reactions : Utilizing cyanoacetic acid and hydrazine derivatives to form the pyrazole framework.
- Acylation : Introduction of the methyl acetate moiety through acylation reactions.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, it has been tested against multiple cancer cell lines, demonstrating significant cytotoxicity.
The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 | |
| Bacillus subtilis | 12.5 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
Recent studies have also suggested that the compound possesses anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is crucial for optimizing its biological activity. Key observations include:
- Cyanophenyl Substitution : The presence of a cyanophenyl group enhances cytotoxicity against cancer cells.
- Methyl Group Positioning : The methyl group at position 5 of the pyrazole ring is essential for maintaining activity.
- Acetate Moiety : The methyl acetate group contributes to solubility and bioavailability.
Case Study 1: Anticancer Screening
A study conducted on a library of pyrazole derivatives, including our compound, revealed that it outperformed several known anticancer agents in terms of potency against A431 cells, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various pyrazole compounds for antibacterial activity, our compound demonstrated superior efficacy compared to traditional antibiotics, particularly against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
